Zinc acrylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Equipment and Supplies - Surgical Equipment - Surgical Fixation Devices - Tissue Adhesives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

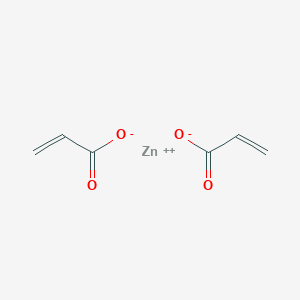

zinc;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMZOFXGLBYJLS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | Zinc acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027768 | |

| Record name | Zinc acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Propenoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14643-87-9 | |

| Record name | Zinc acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4720M0PK19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Zinc Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of zinc acrylate. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and a visual representation of its synthesis process to support research and development activities.

Core Physicochemical Properties of this compound

This compound (CAS No. 14643-87-9) is a versatile organometallic compound, specifically the zinc salt of acrylic acid.[1] It typically presents as a white to off-white crystalline powder.[1][2] This compound is notable for its role as a crosslinking agent in polymers, particularly in peroxide-vulcanized rubbers, where it enhances thermal stability and mechanical strength.[3][4][5] Its unique ionic cross-links provide superior heat resistance and durability.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | References |

| Molecular Formula | C₆H₆O₄Zn | [3][4][6][7][8] |

| Molecular Weight | ~207.5 g/mol | [1][3][6][7][8][9] |

| Appearance | White to off-white powder or crystal | [1][2] |

| Melting Point | 240-244 °C (decomposes) | [4][6][9][10][11] |

| >250 °C (decomposes) | [12][13][14][15] | |

| Density | 1.6 g/cm³ | [4][6][9][10][12] |

| Solubility | Soluble in acrylic acid and water (as a salt); Insoluble as a polymer.[3][6][10][16] Slightly soluble in water.[13][14] | |

| Flash Point | 61.6 °C | [4][10] |

| >110 °C | [13][14] | |

| Vapor Pressure | 3.42 mmHg at 25°C | [4][15] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound. The following sections outline a general synthesis procedure and key analytical techniques.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of acrylic acid with zinc oxide.[6][17]

General Protocol:

-

Charging the Reactor: Add acrylic acid to a suitable reaction vessel equipped with a stirrer, heater, and condenser.[6][17]

-

Heating and Addition of Reactant: Heat the acrylic acid to a temperature range of 40°C to 80°C while stirring.[6][17] Slowly add zinc oxide to the heated acrylic acid.[6][17]

-

Initiation: Once the reaction mixture begins to agglomerate, add a suitable initiator in portions.[6][17]

-

Reaction: Maintain the reaction temperature between 60°C and 120°C and continue stirring for 40 to 80 minutes.[6][17]

-

Drying: Apply a vacuum to the reaction product to reduce the moisture content to ≤ 0.5%.[6][17]

-

Final Product: The resulting solidified product is then crushed to obtain this compound powder.[6][17]

Characterization Methodologies

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups and confirm the formation of this compound.

-

Methodology: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded using an FT-IR spectrometer. Characteristic absorption bands for the carboxylate anion (asymmetric and symmetric stretching) and the absence of the carboxylic acid C=O stretch from acrylic acid confirm the synthesis.[18]

2. Thermogravimetric Analysis (TGA):

-

Objective: To evaluate the thermal stability and decomposition profile of this compound.

-

Methodology: A sample of this compound is placed in a TGA instrument and heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. This analysis reveals the onset of decomposition and the temperature at which the material is stable.[19] Studies show that the thermal stability of metal polyacrylates follows the sequence Zn=Co > Ni > Cu.[19]

3. X-ray Diffraction (XRD):

-

Objective: To determine the crystalline structure of the this compound powder.

-

Methodology: The powder sample is placed on a sample holder in an XRD instrument. X-rays are directed at the sample, and the diffraction pattern is recorded. The resulting diffractogram provides information about the crystal lattice and phase purity of the material.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its primary reactants.

Caption: General synthesis workflow for this compound production.

Stability and Reactivity

This compound exhibits good thermal stability but can undergo hazardous polymerization at elevated temperatures, especially when combined with other acrylates.[1][14] It is stable under normal room temperature conditions.[2] Incompatible materials include strong oxidizing agents.[14] Upon decomposition at high temperatures, it may produce irritating fumes, organic acid vapors, and zinc oxide fumes.[13][14]

Conclusion

This guide provides essential physicochemical data and procedural insights for professionals working with this compound. Its distinct properties, particularly its high melting point, density, and specific solubility profile, are critical for its applications in material science, including the manufacturing of high-performance rubbers, adhesives, and coatings.[1][3][5][16] The outlined synthesis and characterization protocols offer a foundational framework for laboratory and industrial applications.

References

- 1. CAS 14643-87-9: this compound | CymitQuimica [cymitquimica.com]

- 2. cnhuaxichem.com [cnhuaxichem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 14643-87-9 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C6H6O4Zn | CID 159747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 14643-87-9 - BuyersGuideChem [buyersguidechem.com]

- 10. chembk.com [chembk.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. gelest.com [gelest.com]

- 14. gelest.com [gelest.com]

- 15. echemi.com [echemi.com]

- 16. parchem.com [parchem.com]

- 17. This compound | 14643-87-9 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Thermal stability and degradation of some polyacrylate salts - Enlighten Theses [theses.gla.ac.uk]

An In-depth Technical Guide to Zinc Acrylate Coordination Chemistry and Polymer Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acrylate is a versatile chemical compound at the interface of coordination chemistry and polymer science. As a zinc salt of acrylic acid, it serves as a monomer that can participate in polymerization reactions to form a variety of polymer structures with unique properties. The coordination of the zinc ion with the acrylate ligand dictates the monomer's reactivity and the resulting polymer's architecture and performance characteristics. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and polymer structure of this compound, with a focus on its applications in materials science and drug development.

This compound Monomer: Synthesis and Properties

This compound is typically synthesized through the reaction of a zinc source, such as zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂), with acrylic acid (CH₂=CHCOOH). The reaction is a straightforward acid-base neutralization, yielding this compound and water.

Synthesis Protocols

Two common methods for the synthesis of this compound monomer are presented below.

Method 1: From Zinc Hydroxide

A detailed experimental protocol for the synthesis of a this compound monomer solution involves the reaction of zinc hydroxide with acrylic acid and benzoic acid in a propylene glycol methyl ether solvent.

-

Reaction Setup: A four-necked flask equipped with a stirrer, reflux condenser, constant pressure dropping funnel, and thermometer is charged with 80g of propylene glycol methyl ether and 49.5g of zinc hydroxide.[1]

-

Heating and Addition: The mixture is stirred and heated to 80°C.[1] A mixture of 36g of acrylic acid, 61g of benzoic acid, and 130g of propylene glycol methyl ether is then added dropwise at a constant speed over 1.5 hours.[1]

-

Reaction Completion: Stirring is continued for an additional hour to yield a colorless and transparent solution of the this compound monomer.[1]

Method 2: From Zinc Oxide

Another common synthesis route involves the direct reaction of zinc oxide with acrylic acid.

-

Reaction Setup: A four-neck flask is charged with 85.4 parts of propylene glycol methyl ether (PGM) and 40.7 parts of zinc oxide. The mixture is heated to 75°C with stirring.[2]

-

Monomer Addition: A mixture of 43.1 parts of methacrylic acid, 36.1 parts of acrylic acid, and 5 parts of water is added dropwise over 3 hours.[2]

-

Reaction Completion: The reaction solution turns from opaque to transparent upon completion. The solution is stirred for an additional 2 hours, and 36 parts of PGM are added to yield the final transparent mixture containing the zinc-containing monomer.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄Zn | [3] |

| Molecular Weight | 207.50 g/mol | |

| Appearance | White to off-white powder or crystalline solid | [4] |

| Melting Point | 240-244 °C | |

| Solubility | Soluble in polar solvents | [4] |

Coordination Chemistry of this compound

The coordination environment of the zinc(II) ion in acrylate complexes is a critical factor that influences the structure and properties of both the monomer and the resulting polymers. Zinc(II) has a d¹⁰ electronic configuration, which results in no ligand-field stabilization energy. Consequently, its coordination number and geometry are primarily determined by a balance between bonding energies and inter-ligand repulsions.

Zinc can readily form four-, five-, and six-coordinate complexes, with tetrahedral geometry being the most prevalent for four-coordinate structures.[2] In enzymatic systems, zinc often exhibits coordination numbers less than six, which allows for available binding sites for substrates.[5] The pKa of water coordinated to zinc can be significantly lowered, making it a potent Lewis acid catalyst in biological systems.[5]

This compound Polymers: Structure and Properties

This compound can be polymerized, typically through free-radical polymerization, to form poly(this compound) or copolymerized with other monomers to create a wide range of functional polymers.

Polymerization Mechanism

The free-radical polymerization of this compound follows the classical three stages: initiation, propagation, and termination.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Zinc Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of zinc acrylate. The information presented is collated from peer-reviewed literature and technical data sheets, offering a valuable resource for professionals in research and development.

Thermal Decomposition Profile of this compound

The thermal degradation of this compound is a multi-stage process, as elucidated by thermogravimetric analysis (TGA), differential thermogravimetric analysis (DTG), and differential thermal analysis (DTA). The decomposition is characterized by three main events: dehydration, thermal polymerization, and the final decomposition of the polymer.

A study by Gronowski and Wojtczak provides key quantitative data on this process. The thermal behavior of this compound was investigated alongside other transition metal acrylates, revealing a thermal stability sequence of Zn > Co > Ni > Cu.[1]

Table 1: Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | DTG Peak Temperature (°C) | DTA Peak Temperature (°C) | Weight Loss (%) |

| Dehydration | 25 - 180 | - | - | 0.5 |

| Thermal Polymerization | 180 - 265 | 218 | 220 (exothermic) | 2.5 |

| Decomposition | 310 - 500 | 436 | - | 38.0 |

Data sourced from Gronowski, A., & Wojtczak, Z. (1983). The thermal decompositions of some transition metal acrylates and polyacrylates.[1]

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the thermal analysis of this compound, based on standard practices for metal-organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and weight change associated with the decomposition of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidizing atmosphere.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature of approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The weight of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a thermogram (weight % vs. temperature). The first derivative of this curve (DTG) can also be plotted to determine the temperatures of maximum weight loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as polymerization.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The sample and reference are subjected to the same controlled temperature program as in the TGA analysis (e.g., heating from ambient to 300°C at 10°C/min).

-

Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This data is plotted as a DSC thermogram (heat flow vs. temperature), which reveals endothermic and exothermic events.

Caption: A typical experimental workflow for the thermal analysis of this compound.

References

Navigating the Solubility of Zinc Acrylate: A Technical Guide for Researchers

Introduction

Zinc acrylate (CAS No. 14643-87-9), a zinc salt of acrylic acid, is a versatile chemical compound with applications ranging from the production of specialty rubber products to its use as a tissue adhesive in biomedical research.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and various applications. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for assessing its solubility in different solvent systems.

Solubility Profile of this compound

The solubility of this compound is dictated by its chemical nature as a metal salt of a carboxylic acid. Its behavior in different solvents is a critical factor for its application and processing.

Qualitative Solubility Data

Publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, a qualitative understanding can be derived from various sources. The following table summarizes the known qualitative solubility of this compound.

| Solvent/Solvent Class | Solubility Description | Source(s) |

| Water | There are conflicting reports on the solubility of this compound in water. Some sources describe it as "soluble completely (as a salt)"[2][3][4][5], while others state it is "slightly soluble"[6][7] or "sparingly water soluble".[8] This discrepancy may be attributable to differences in the experimental conditions or the specific form of the this compound used. | [2][3][4][5][6][7][8] |

| Acrylic Acid | Soluble completely (as a salt). | [2][3][4][5] |

| Polar Solvents | Generally described as soluble in polar solvents.[1] | [1] |

| Propylene Glycol Methyl Ether | A patent for the synthesis of this compound describes the formation of a "colorless and transparent solution" in propylene glycol methyl ether, indicating its solubility in this solvent. Propylene glycol methyl ether is known to be an effective solvent for acrylic resins.[9][10] | [9][10] |

| Non-Polar Solvents | Based on the principle of "like dissolves like," it is anticipated that this compound will have low solubility in non-polar organic solvents. For the similar compound zinc dimethacrylate, hexane has been suggested as a dispersion medium, which implies low solubility.[11] | [11] |

| As a Polymer | It is consistently reported that this compound is insoluble once it has polymerized.[2][3][4][5] | [2][3][4][5] |

Quantitative Solubility Data

To date, there is a significant lack of published quantitative data regarding the solubility of this compound in various organic solvents. The only specific quantitative value found is for its solubility in water, which is reported to be 25 g/L.[8] This highlights a knowledge gap and underscores the need for the experimental determination of its solubility in solvents relevant to specific research and development applications.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on standard laboratory practices for solubility measurement.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound powder

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance (readable to 0.1 mg)

-

Drying oven

-

Glass vials with screw caps

-

Micropipettes

-

Filtration apparatus (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker/water bath and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 5000 rpm) for 15-20 minutes.

-

-

Sample Collection:

-

Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Transfer the collected supernatant to a pre-weighed, dry glass vial. Record the weight of the empty vial (W_vial).

-

-

Solvent Evaporation:

-

Place the vial containing the supernatant in a drying oven set to a temperature that is sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Dry the sample to a constant weight. This is achieved when consecutive weighings of the vial show no significant change in mass.

-

-

Data Analysis:

-

After cooling the vial to room temperature in a desiccator, weigh the vial containing the dried this compound residue. Record this weight (W_total).

-

Calculate the weight of the dissolved this compound (W_solute) using the following equation: W_solute = W_total - W_vial

-

The solubility (S) can then be expressed in grams per liter (g/L) or other appropriate units: S (g/L) = (W_solute / Volume of supernatant collected in mL) * 1000

-

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a novel organic solvent. This provides a systematic approach for researchers to follow.

This comprehensive guide serves as a valuable resource for researchers and professionals working with this compound. While the availability of quantitative solubility data in the public domain remains a challenge, the provided experimental protocol and logical workflow offer a robust framework for its determination, enabling more informed decisions in research and development.

References

- 1. CAS 14643-87-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 14643-87-9 [amp.chemicalbook.com]

- 3. This compound | 14643-87-9 [chemicalbook.com]

- 4. 14643-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. gelest.com [gelest.com]

- 7. gelest.com [gelest.com]

- 8. ictchemicals.com [ictchemicals.com]

- 9. PM solvent (propylene glycol monomethyl ether) | Eastman [eastman.com]

- 10. Propylene Glycol Monomethyl Ether - Ataman Kimya [atamanchemicals.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding in Zinc Acrylate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthesis of zinc acrylate complexes. It is designed to be a core resource for researchers, scientists, and professionals in drug development who are interested in the chemical and structural properties of these compounds. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex structures and workflows.

Introduction to this compound Complexes

This compound, the zinc salt of acrylic acid, is a versatile chemical compound with applications ranging from polymer science to materials science. Its ability to form a variety of molecular structures, from simple salts to complex multinuclear arrangements, makes it a subject of significant scientific interest. The coordination chemistry of the zinc ion with the acrylate ligand dictates the final structure and properties of these complexes, influencing their reactivity, thermal stability, and potential use in various applications, including as crosslinking agents in polymers and precursors for zinc-containing materials.

Molecular Structure and Bonding

The interaction between the zinc(II) ion and the acrylate ligand can result in a variety of coordination modes and, consequently, different overall molecular structures. While a simple monomeric structure of zinc diacrylate is not extensively detailed in crystallographic literature, research has elucidated the structures of more complex, multinuclear zinc (meth)acrylate complexes.

Commercial zinc methacrylate is known to possess a linear, infinite chain structure. However, the crystallization of this compound, particularly in the presence of water, can lead to the formation of intricate multinuclear complexes through hydrolysis.

Pentanuclear this compound Complex

Under aqueous conditions, this compound can form a pentanuclear complex with the formula [Zn₅(μ₃-OH)₂(OCOR)₈], which arranges into an infinite sheet-like structure in the solid state[1]. In this complex, hydroxido groups (OH⁻) bridge three zinc centers (μ₃-coordination). The acrylate ligands also bridge zinc centers, leading to a stable, extended network. The coordination environment around the zinc ions is a key determinant of the overall structure. A notable bond length in such a structure is the Zn-μ-O bond, which has been reported to be approximately 2.000(3) Å[1].

Coordination Modes of the Acrylate Ligand

The acrylate anion (CH₂=CHCOO⁻) can coordinate to metal centers in several ways, including monodentate, bidentate chelate, and bidentate bridging modes. In the known multinuclear this compound complexes, the carboxylate group of the acrylate ligand typically engages in bridging coordination, linking multiple zinc centers. This bridging is fundamental to the formation of the extended chain and sheet-like structures observed.

Quantitative Data

Spectroscopic Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the bonding within this compound complexes. The positions of key vibrational bands are sensitive to the coordination environment of the acrylate ligand.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Reference |

| C=C Stretch | ~1650 | Stretching vibration of the carbon-carbon double bond in the acrylate ligand.[2] | [2] |

| Asymmetric COO⁻ Stretch | ~1593 and ~1532 | Asymmetric stretching of the zinc-coordinated carboxylate anion.[2] | [2] |

| Symmetric COO⁻ Stretch | ~1437 | Symmetric stretching of the strongly coupled carboxylate anion.[2] | [2] |

Table 1: Key FT-IR vibrational bands for this compound complexes.

Crystallographic Data

| Bond | Bond Length (Å) | Complex | Reference |

| Zn-μ-O | 2.000(3) | Pentanuclear hydroxido-bridged this compound | [1] |

Table 2: Selected bond length in a multinuclear this compound complex.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of precursors can influence the purity and structure of the final product.

Method 1: From Zinc Carbonate and Acrylic Acid

This method involves the reaction of zinc carbonate with a dilute solution of acrylic acid.

-

Protocol: An equivalent of zinc carbonate is added to a dilute aqueous solution of acrylic acid. The reaction proceeds with the evolution of carbon dioxide, yielding a solution of this compound. The solid this compound can be obtained by removal of the solvent.[3]

Method 2: From Zinc Hydroxide and Acrylic Acid

This protocol is suitable for producing a this compound monomer solution for subsequent polymerization.

-

Reactants: Zinc hydroxide, acrylic acid, propylene glycol methyl ether (solvent).

-

Procedure:

-

Charge a four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer with 80g of propylene glycol methyl ether and 49.5g of zinc hydroxide.

-

Stir the mixture and heat to 80°C.

-

Prepare a mixture of 36g of acrylic acid and 130g of propylene glycol methyl ether.

-

Add the acrylic acid mixture dropwise to the heated zinc hydroxide suspension over 1.5 hours at a constant rate.

-

After the addition is complete, continue stirring for 1 hour. The result is a colorless and transparent solution of the this compound monomer.[4]

-

Characterization Techniques

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of crystalline this compound complexes, providing data on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice. Powder XRD can be used to identify the crystalline phases present in a bulk sample.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

These techniques are used to probe the vibrational modes of the molecule. For this compound, they are particularly useful for confirming the coordination of the acrylate ligand to the zinc center by observing shifts in the characteristic carboxylate stretching frequencies.

-

FT-IR Sample Preparation: A thin film can be prepared by dissolving a small amount of the this compound complex in a suitable solvent, casting it onto a KBr plate, and allowing the solvent to evaporate.[5] The spectrum is then recorded.

-

Raman Spectroscopy: A sample of the solid this compound is exposed to a monochromatic laser source, and the scattered light is analyzed.

Visualizations

The following diagrams, generated using the DOT language, illustrate key molecular structures and experimental workflows related to this compound complexes.

Caption: A simplified representation of the connectivity in a pentanuclear hydroxido-bridged this compound complex unit.

Caption: Workflow for the synthesis of a this compound monomer solution.

Caption: Common coordination modes of the acrylate ligand with a zinc center.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journal.bcrec.id [journal.bcrec.id]

- 4. spectrabase.com [spectrabase.com]

- 5. Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Zinc Acrylate Polymerization Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc acrylate, a versatile monomer, holds significant potential in various applications, including the development of advanced biomaterials and drug delivery systems. Understanding the fundamental mechanisms governing its polymerization is crucial for controlling polymer properties and designing novel materials. This technical guide provides an in-depth analysis of the theoretical studies on this compound polymerization. While dedicated theoretical investigations on this compound are still an emerging field, this paper synthesizes existing knowledge from related acrylate polymerization studies and the diverse roles of zinc in catalysis. We will explore potential mechanistic pathways, including radical and coordination-insertion routes, supported by available experimental data and computational chemistry principles. This guide also highlights key experimental protocols for mechanistic investigation and presents logical frameworks for future theoretical explorations.

Introduction

The polymerization of metal-containing monomers is a field of growing interest, offering a pathway to novel hybrid materials with unique electronic, optical, and catalytic properties. This compound, in particular, has been utilized in applications ranging from antifouling coatings to copolymers with controlled sequences.[1][2] Despite its practical applications, a comprehensive theoretical understanding of its polymerization mechanism remains elusive. This guide aims to bridge this gap by providing a structured overview of potential mechanisms, drawing upon theoretical studies of general acrylate polymerization and zinc-catalyzed reactions.

Potential Polymerization Mechanisms

The polymerization of this compound can theoretically proceed through several mechanisms, primarily categorized as radical polymerization and coordination-insertion polymerization.

Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers, including acrylates. The process involves three main stages: initiation, propagation, and termination. In the context of this compound, the zinc carboxylate moiety can influence the reactivity of the vinyl group and the stability of the propagating radical.

Studies have shown that this compound can be polymerized via radical mechanisms, often initiated by chemical initiators like azobisisobutyronitrile (AIBN) or through photopolymerization.[1][3] The kinetics of such polymerizations can be influenced by the solvent and the presence of other comonomers. For instance, the copolymerization of this compound with styrene has been investigated, with the structure of the this compound complex influencing the sequence of the resulting copolymer.[1]

Theoretical studies on the radical polymerization of acrylates, often employing Density Functional Theory (DFT), have provided insights into the kinetics and thermodynamics of the propagation steps.[4][5][6] These studies can serve as a foundation for future computational models of this compound radical polymerization, which would need to account for the electronic effects of the zinc center.

References

- 1. Sequence‐Controlled Copolymerization of Structurally Well‐Defined Multinuclear this compound Complexes and Styrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates | Center for Molecular Modeling [molmod.ugent.be]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Zinc Acrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acrylate and its derivatives have garnered significant attention in materials science and are emerging as compounds of interest in the biomedical field. The unique properties of these organometallic compounds, stemming from the interplay between the zinc metal center and the acrylate ligand, have led to their application in diverse areas such as high-performance polymers, coatings, and potentially as bioactive agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of this compound and its derivatives, with a focus on providing detailed experimental protocols and data for researchers in the field.

While the primary applications of this compound have historically been in the polymer industry, recent research into zinc-containing materials has highlighted their antimicrobial properties and biocompatibility. Zinc ions are known to play a crucial role in various cellular signaling pathways, and the development of novel zinc-containing compounds could open new avenues for therapeutic intervention. This guide will delve into the synthesis of both simple this compound and more complex polymeric derivatives, and will also explore the known biological signaling pathways influenced by zinc.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be broadly categorized into two main areas: the preparation of discrete this compound/dimethacrylate molecules and the synthesis of zinc-containing acrylate copolymers.

Synthesis of this compound

The direct synthesis of this compound typically involves the reaction of a zinc source, such as zinc oxide or zinc hydroxide, with acrylic acid.

Experimental Protocol: Synthesis of this compound from Zinc Oxide

A patented method for producing this compound involves the reaction of zinc oxide with acrylic acid in an organic solvent.[1]

-

Materials:

-

Zinc oxide (ZnO)

-

Acrylic acid (CH₂=CHCOOH)

-

Organic solvent (e.g., toluene, heptane)[1]

-

-

Procedure:

-

Zinc oxide is added to the organic solvent in a reaction vessel equipped with a stirrer.

-

The mixture is heated to a temperature between 50°C and 120°C with continuous stirring.[1]

-

A solution of acrylic acid in the same solvent is then added to the heated suspension.

-

The reaction temperature is adjusted to 75-150°C to facilitate a reflux reaction, during which water is generated and separated.[1]

-

The reaction is considered complete when no more water is produced.

-

The resulting product is filtered to separate the solid this compound from the solvent.

-

The solid is then washed with the solvent and dried under vacuum at 60-100°C to yield a loose, white powder of this compound.[1]

-

Experimental Protocol: Synthesis of Zinc Dimethacrylate

A similar process can be used for the synthesis of zinc dimethacrylate, a common cross-linking agent in rubber manufacturing.[2]

-

Materials:

-

cis-Polybutadiene

-

Zinc oxide (ZnO)

-

Methacrylic acid (CH₂=C(CH₃)COOH)

-

Di-Cup 40-C (dicumyl peroxide)

-

-

Procedure:

-

100 parts of cis-polybutadiene are blended with 17 parts of zinc oxide on a mill.

-

22.2 parts of methacrylic acid are slowly added and blended until thoroughly dispersed. The reaction is monitored by the diminishing odor of methacrylic acid.[2]

-

6.3 parts of Di-Cup 40-C are then blended into the rubber mixture.

-

Synthesis of Zinc-Based Acrylate Copolymers

Novel this compound derivatives are often in the form of copolymers, where a zinc-containing monomer is polymerized with other acrylate monomers. These copolymers are extensively researched for applications such as marine antifouling coatings.[3]

Experimental Protocol: Synthesis of a Bifunctional this compound Monomer (ZnM) and Subsequent Copolymerization [4]

-

Part A: Synthesis of Bifunctional this compound Monomer (ZnM)

-

85.4 parts of propylene glycol methyl ether (PGM) and 40.7 parts of ZnO are charged into a four-neck flask equipped with a cooling tube, thermometer, dropping funnel, and stirrer. The mixture is heated to 75°C.

-

A mixture of 43.1 parts of methacrylic acid (MAA), 36.1 parts of acrylic acid (AA), and 5 parts of water is added dropwise over 3 hours at a constant speed.

-

After the addition is complete, the reaction solution turns from opaque to transparent.

-

The solution is stirred for an additional 2 hours, and then 36 parts of PGM are added to yield a transparent mixture of the zinc-containing monomer (ZnM).

-

-

Part B: Synthesis of Zinc-Based Acrylate Copolymer (ZnP)

-

A mixture of PGM, 57.0 parts of xylene, and 4.0 parts of ethyl acrylate (EA) is heated to 100°C with agitation.

-

A transparent mixture of other monomers (e.g., 5.0 parts of methyl methacrylate (MMA)), the synthesized ZnM, 10.0 parts of xylene, a chain transfer agent, and initiators (e.g., 2.5 parts of AIBN) is added dropwise over 6 hours at a constant speed.[4]

-

After the addition, the reaction is continued for a set period to ensure complete polymerization.

-

The resulting zinc-based acrylate copolymer solution is then cooled and collected.

-

Data Presentation

Table 1: Summary of Reactants for this compound Synthesis

| Product | Zinc Source | Acid | Solvent | Temperature (°C) | Reference |

| This compound | Zinc Oxide | Acrylic Acid | Toluene/Heptane | 75-150 | [1] |

| Zinc Dimethacrylate | Zinc Oxide | Methacrylic Acid | None (in rubber matrix) | Not specified | [2] |

| This compound Monomer | Zinc Hydroxide | Acrylic Acid, Benzoic Acid | Propylene Glycol Methyl Ether | 80 | [5] |

Table 2: Characterization Data for this compound and Derivatives

| Compound | Analytical Technique | Key Observations | Reference |

| Zinc Diacrylate | FTIR | Strong absorption band at 1650 cm⁻¹ (C=C stretching), bands at 1593, 1532, and 1437 cm⁻¹ (asymmetric and symmetric stretching of zinc carboxylate anion). | SpectraBase[6] |

| Zinc Dimethacrylate | FTIR | Characteristic peaks for methacrylate and zinc carboxylate functionalities. | SpectraBase[7] |

| Zinc-based Acrylate Copolymers | FTIR, NMR | FTIR confirms the presence of the zinc-containing monomer in the copolymer. NMR spectroscopy is used for quantitative analysis of the copolymer composition.[3][8] | [3] |

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General workflow for the synthesis of this compound powder.

Caption: Workflow for the characterization of zinc-based acrylate copolymers.

Biological Activity and Signaling Pathways

While specific signaling pathways for novel, discrete this compound derivatives are not yet well-defined in the literature, the biological activity of zinc-containing compounds, particularly their antimicrobial properties and the role of zinc ions in cellular signaling, is an active area of research.

Antimicrobial Activity

Zinc-containing polymers and nanoparticles exhibit significant antimicrobial activity against a broad spectrum of bacteria.[9] The proposed mechanisms for this activity include:

-

Generation of Reactive Oxygen Species (ROS): Zinc oxide, a common precursor and potential degradation product, can generate ROS, which induces oxidative stress and damages cellular components of bacteria.[10]

-

Disruption of Cell Membranes: Zinc ions can interact with and disrupt the bacterial cell membrane, leading to increased permeability and cell lysis.[11]

-

Inhibition of Essential Enzymes: Zinc ions can interfere with the function of essential bacterial enzymes, disrupting metabolic processes.[10]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Dilution Method)

A common method to quantify the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[12][13]

-

Materials:

-

Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Sterile liquid growth medium (e.g., Mueller-Hinton broth).

-

96-well microtiter plates.

-

-

Procedure:

-

A serial dilution of the test compound is prepared in the growth medium in the wells of a microtiter plate.

-

Each well is inoculated with a standardized suspension of the target bacterium.

-

Positive (bacteria and medium) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[12]

-

To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[12]

-

Zinc-Modulated Signaling Pathways

Zinc ions are known to act as signaling molecules, modulating several key cellular pathways. While this information pertains to zinc ions rather than specific this compound derivatives, it provides a crucial context for the potential biological effects of these compounds.

-

PI3K/Akt Signaling Pathway: Zinc can activate the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[14][15] Activation of this pathway by zinc has been shown to enhance intestinal barrier function.[14]

-

MAPK/ERK Signaling Pathway: Zinc can differentially regulate mitogen-activated protein kinases (MAPKs), including the ERK pathway, which is involved in cell proliferation and differentiation.[16][17]

Caption: Simplified diagram of the PI3K/Akt signaling pathway modulated by zinc.

Caption: Simplified diagram of the MAPK/ERK signaling pathway influenced by zinc.

Conclusion

The synthesis of this compound and its polymeric derivatives is well-established, with robust protocols available for their preparation and characterization. These materials have demonstrated significant utility in industrial applications, and their inherent antimicrobial properties suggest a promising future in the development of bioactive materials. While the synthesis of novel, discrete this compound derivatives with tailored functionalities remains a less explored area, the foundational knowledge of zinc coordination chemistry provides a strong basis for future research in this direction.

For drug development professionals, the key takeaway is the multifaceted biological role of zinc. The ability of zinc ions to modulate critical signaling pathways such as PI3K/Akt and MAPK/ERK underscores the potential for zinc-containing compounds to exert significant physiological effects. Future research should focus on the design and synthesis of novel this compound derivatives and the systematic evaluation of their specific interactions with biological targets to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on this exciting area of discovery.

References

- 1. CN102351683A - Production process of this compound - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of zinc-based acrylate copolymers and their marine antifouling application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis technology of this compound or copper acrylate self-polishing anti-fouling resin - Eureka | Patsnap [eureka.patsnap.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. publications.iupac.org [publications.iupac.org]

- 9. Antibacterial zinc oxide nanoparticles in polymer biomaterial composites | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A systematic review on antibacterial activity of zinc against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zinc Alleviates Gut Barrier Dysfunction by Promoting the Methylation of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ionic Cross-Linking Mechanism of Zinc Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionic cross-linking mechanism of zinc acrylate. It covers the synthesis of this compound, the mechanism of ionic cross-linking in polymer matrices, and detailed experimental protocols for characterization. This document is intended to be a valuable resource for researchers and professionals working with cross-linked polymers in various fields, including rubber technology, coatings, adhesives, and drug delivery systems.

Introduction to this compound and Ionic Cross-Linking

This compound (Zn(O₂CCH=CH₂)₂) is a versatile chemical compound that serves as a cross-linking agent in a variety of polymeric systems. It is particularly effective in enhancing the physical and thermal properties of elastomers and other polymers through the formation of a unique network of ionic cross-links. Unlike covalent cross-linking, which involves the formation of strong, irreversible chemical bonds, ionic cross-linking is based on the electrostatic attraction between the divalent zinc cation (Zn²⁺) and the carboxylate anions of the acrylate groups. This results in the formation of dynamic, thermally reversible ionic clusters within the polymer matrix, leading to significant improvements in properties such as tensile strength, tear strength, heat resistance, and resilience.[1][2]

The ionic cross-linking mechanism of this compound is of particular interest in applications where a combination of high performance at ambient temperatures and processability at elevated temperatures is required. A notable example is its use in the manufacturing of golf ball cores, where it contributes to the desired high resilience.[3] It is also utilized in specialty rubbers for automotive applications, in adhesives, and as a component in self-polishing marine antifouling coatings.[4]

Synthesis of this compound

This compound can be synthesized through several methods, generally involving the reaction of a zinc source with acrylic acid.

Synthesis from Zinc Hydroxide

One common laboratory-scale synthesis involves the reaction of zinc hydroxide with acrylic acid in a suitable solvent.[5]

Experimental Protocol:

-

To a four-necked flask equipped with a stirrer, reflux condenser, constant pressure dropping funnel, and thermometer, add 80g of propylene glycol methyl ether and 49.5g of zinc hydroxide.

-

Heat the mixture to 80°C while stirring.

-

Prepare a mixture of 36g of acrylic acid, 61g of benzoic acid (to control the reaction), and 130g of propylene glycol methyl ether.

-

Add the acid mixture dropwise to the heated zinc hydroxide suspension over a period of 1.5 hours at a constant speed.

-

After the addition is complete, continue stirring for an additional hour. The reaction is complete when the solution becomes colorless and transparent, indicating the formation of the this compound monomer solution.[5]

Synthesis from Zinc Oxide

An alternative method utilizes zinc oxide as the zinc source.[3]

Experimental Protocol:

-

Add acrylic acid to a reaction vessel and commence heating and stirring.

-

When the temperature reaches between 40°C and 80°C, slowly add zinc oxide while maintaining continuous stirring.

-

As the reaction mixture begins to agglomerate, add an initiator in several portions.

-

After the complete addition of the initiator, continue to stir and maintain the reaction temperature at 60°C to drive the reaction to completion.

The Ionic Cross-Linking Mechanism

The cross-linking action of this compound in a polymer matrix, particularly in elastomers cured with peroxides, is a multi-faceted process involving both ionic and covalent interactions.

In-Situ Polymerization and Ionic Cluster Formation

In many applications, this compound is dispersed into a polymer matrix (e.g., polybutadiene rubber) along with a peroxide initiator. Upon heating, the peroxide decomposes to form free radicals, which initiate the in-situ polymerization of the this compound monomers.[6] These polymerized this compound chains, or poly(this compound), are grafted onto the main polymer chains.

The key to the unique properties imparted by this compound lies in the aggregation of the ionic zinc-carboxylate groups into "ionic clusters."[7] These clusters act as physical, thermally labile cross-links. The zinc ions (Zn²⁺) are coordinated by the carboxylate groups from multiple poly(acrylate) chains, forming a network held together by strong electrostatic forces.[8] The coordination geometry of the zinc ions in these clusters is typically tetrahedral or octahedral.[6][9][10][11]

dot

Synergism with Covalent Cross-Linking

In peroxide-cured systems, the free radicals also induce the formation of covalent carbon-carbon cross-links between the main polymer chains. This results in a dual network structure comprising both permanent covalent cross-links and dynamic ionic cross-links. The covalent network provides a stable backbone, while the ionic clusters contribute to enhanced strength and energy dissipation.[6]

Characterization of this compound Cross-Linked Polymers

A suite of analytical techniques is employed to characterize the structure and properties of this compound cross-linked materials.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the presence of this compound and monitoring the cross-linking reaction.

Experimental Protocol:

-

Prepare thin film samples of the polymer before and after cross-linking. For uncured rubber compounds, a small portion can be pressed into a thin film. Cured samples can be cryo-microtomed. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the sample surface.

-

Record the FTIR spectra over a range of 4000 to 400 cm⁻¹.

-

Analyze the spectra for characteristic peaks. The key absorptions for this compound include:

-

Asymmetric stretching of the carboxylate anion (COO⁻) around 1530-1595 cm⁻¹.

-

Symmetric stretching of the carboxylate anion (COO⁻) around 1437 cm⁻¹.

-

Stretching of C=C bonds (in conjugation with C=O) around 1650 cm⁻¹.[12]

-

-

A decrease in the intensity of the C=C bond peak after curing indicates the polymerization of the acrylate groups.[13]

dot

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the cross-linked polymers.

Experimental Protocol for DSC:

-

Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

-

Place the pan in the DSC cell, using an empty pan as a reference.

-

Heat the sample under a nitrogen atmosphere at a constant rate, typically 10°C/min, over a temperature range relevant to the polymer's transitions (e.g., -100°C to 250°C).

-

Record the heat flow to determine the glass transition temperature (Tg). An increase in Tg after cross-linking indicates reduced chain mobility due to the formation of the network.[14]

Experimental Protocol for TGA:

-

Weigh 10-20 mg of the sample into a TGA pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature. The onset of decomposition and the temperature of maximum weight loss provide information about the thermal stability of the material. This compound cross-linking generally enhances thermal stability.[14][15]

Mechanical Properties Testing

The mechanical properties of the cross-linked elastomers are crucial for their performance. Standard tensile tests are performed to measure tensile strength, tear strength, and elongation at break.[16]

Experimental Protocol:

-

Prepare standardized dumbbell-shaped test specimens from the cured polymer sheets according to standards such as ISO 37 or ASTM D412.

-

Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

-

Record the force and elongation until the specimen breaks.

-

Calculate the tensile strength (stress at break), tear strength, and elongation at break from the stress-strain curve.

Swelling Studies and Cross-link Density

Swelling experiments are used to determine the cross-link density of the polymer network. The extent of swelling in a good solvent is inversely proportional to the cross-link density.

Experimental Protocol:

-

Weigh a small piece of the cured polymer sample (W_d).

-

Immerse the sample in a suitable solvent (e.g., toluene for non-polar rubbers) at a constant temperature for a sufficient time (e.g., 72 hours) to reach swelling equilibrium.

-

Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (W_s).

-

Calculate the swelling ratio (Q) as Q = W_s / W_d.

-

The cross-link density can be calculated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume of the solvent.[17][18][19][20][21][22][23]

Quantitative Data Summary

The following tables summarize quantitative data on the properties of this compound and related zinc diacrylate cross-linked elastomers, compiled from various studies.

Table 1: Thermal Properties of Metal Acrylates [15]

| Compound | Peak Decomposition Temperature (°C) in N₂ |

| This compound | 433 |

| Cobalt Acrylate | 330 |

| Nickel Acrylate | 427 |

| Copper Acrylate | 237 |

Table 2: Mechanical Properties of Zinc Diacrylate (ZDA) Cured Epoxidized Natural Rubber (ENR) [24]

| Sample | Curing Time (min) | Tensile Strength (MPa) | Elongation at Break (%) |

| EZS-7 | 7 | 1.8 | 650 |

| EZS-14 | 14 | 4.2 | 700 |

| EZS-21 | 21 | 6.5 | 720 |

| EZS-28 | 28 | 8.8 | 750 |

| EZS-35 | 35 | 10.5 | 780 |

| EZS-42 | 42 | 12.0 | 800 |

Table 3: Mechanical Properties of Methyl Vinyl Silicone Rubber (VMQ) Composites with In-Situ Polymerized Zinc Dimethacrylate (ZDMA) [25]

| ZDMA (phr) | 100% Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Tear Strength (kN/m) |

| 0 | 0.18 | 0.40 | 120 | 20 | 0.85 |

| 10 | 0.45 | 1.80 | 250 | 28 | 3.20 |

| 20 | 0.65 | 2.95 | 350 | 35 | 5.50 |

| 30 | 0.82 | 3.85 | 380 | 43 | 7.10 |

| 40 | 1.05 | 4.50 | 350 | 50 | 8.25 |

| 50 | 1.30 | 4.20 | 300 | 58 | 9.05 |

Conclusion

The ionic cross-linking mechanism of this compound provides a versatile and effective means of enhancing the properties of a wide range of polymers. The formation of a dual network of covalent and ionic cross-links, facilitated by the in-situ polymerization of this compound and the subsequent formation of ionic clusters, results in materials with a superior balance of strength, resilience, and thermal stability. This in-depth guide has provided a comprehensive overview of the synthesis, mechanism, and characterization of this compound cross-linked systems, offering valuable protocols and data for researchers and professionals in the field. Further research into the precise nature of the ionic clusters and their dynamics will continue to advance the application of this important cross-linking technology.

References

- 1. CN102351683A - Production process of this compound - Google Patents [patents.google.com]

- 2. ictchemicals.com [ictchemicals.com]

- 3. This compound | 14643-87-9 [amp.chemicalbook.com]

- 4. CN103254061A - Preparation method of acrylic acid zinc salts - Google Patents [patents.google.com]

- 5. Synthesis technology of this compound or copper acrylate self-polishing anti-fouling resin - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

- 15. akjournals.com [akjournals.com]

- 16. Tensile Strength, Tear Resistance and Elongation at Break - Elastomer Institut Richter [elastomer-institut.de]

- 17. researchgate.net [researchgate.net]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. expresspolymlett.com [expresspolymlett.com]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of High-Purity Zinc Acrylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of high-purity zinc acrylate, a versatile organometallic compound used in the production of specialty polymers, coatings, adhesives, and rubber products.[1] The described method is based on the direct reaction of zinc oxide with acrylic acid in an organic solvent, which allows for high yield and purity. This protocol includes step-by-step experimental procedures, a comprehensive list of materials and equipment, safety precautions, and methods for characterization.

Introduction

This compound ((CH₂=CHCOO)₂Zn) is a metal salt of acrylic acid that serves as an important crosslinking agent and monomer. Its ionic crosslinks enhance the thermal and mechanical properties of polymers, making it a valuable component in advanced materials. The synthesis of high-purity this compound is crucial for ensuring consistent performance in its applications. The most common and cost-effective synthesis route involves the neutralization reaction between a zinc source, typically zinc oxide (ZnO), and acrylic acid.[2] This application note details a robust and reproducible method for synthesizing this compound with a purity exceeding 98%.

Reaction Scheme: ZnO + 2 CH₂=CHCOOH → (CH₂=CHCOO)₂Zn + H₂O

Materials and Equipment

2.1 Materials:

-

Zinc Oxide (ZnO), ≥ 99% purity

-

Acrylic Acid (AA), ≥ 99% purity, stabilized with an inhibitor (e.g., MEHQ)

-

Toluene, ACS grade or higher

-

Nitrogen gas (for inert atmosphere)

-

Deionized Water

2.2 Equipment:

-

500 mL three-neck round-bottom flask

-

Dean-Stark trap with a reflux condenser

-

Dropping funnel (125 mL)

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Büchner funnel and flask for vacuum filtration

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

Experimental Protocol

This protocol is designed to yield approximately 40 g of this compound.

3.1 Reaction Setup:

-

Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark trap with reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Place a nitrogen inlet on top of the condenser to maintain an inert atmosphere.

-

In the 500 mL flask, add zinc oxide (16.3 g, 0.2 mol) and toluene (200 mL).

-

In the dropping funnel, prepare a solution of acrylic acid (30.3 g, 0.42 mol, ~10% molar excess) in toluene (50 mL).

3.2 Reaction Procedure:

-

Begin stirring the zinc oxide suspension in the flask.

-

Heat the suspension to approximately 90 °C.

-

Start the dropwise addition of the acrylic acid solution from the dropping funnel. The addition should be controlled over 60-90 minutes to manage the exothermic reaction.

-

After the addition is complete, increase the temperature to bring the toluene to a gentle reflux (approx. 110-120 °C).[2]

-

Continue the reflux for 3-4 hours. During this time, the water produced by the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is complete when no more water is collected. A visual indicator of reaction progress is the change of the opaque white suspension to a more translucent solution.[3]

3.3 Product Isolation and Purification:

-

Turn off the heat and allow the reaction mixture to cool to room temperature. A white precipitate of this compound will form.

-

Set up the Büchner funnel for vacuum filtration.

-

Filter the cooled reaction mixture to collect the white solid product.

-

Wash the collected solid with two portions of fresh toluene (25 mL each) to remove any unreacted acrylic acid and other impurities.[2]

3.4 Drying:

-

Transfer the filtered white powder to a pre-weighed crystallizing dish.

-

Place the dish in a vacuum oven and dry at 70-80 °C under reduced pressure until a constant weight is achieved (typically 8-12 hours).[2]

-

The final product should be a fine, loose white powder.[2] Store the high-purity this compound in a desiccator to prevent moisture absorption.

Data Presentation and Characterization

High-purity this compound can be characterized by its physical properties and spectroscopic analysis.

4.1 Quantitative Data Summary The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Expected Value | Source(s) |

| Theoretical Yield | 41.5 g | Stoichiometric Calculation |

| Typical Actual Yield | 39.4 g (95%) | [2] |

| Purity | > 98% | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 240-244 °C | |

| FTIR (ATR, cm⁻¹) | ~1637 (C=C stretch), ~1550 (asymmetric COO⁻), ~1440 (symmetric COO⁻) | [4] |

4.2 Characterization Methods

-

Purity Analysis: Purity can be determined using complexometric titration with EDTA to quantify the zinc content.

-

FTIR Spectroscopy: Confirms the formation of the salt by showing the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) from acrylic acid and the appearance of characteristic carboxylate (COO⁻) stretches. The peak for the C=C bond of the acrylate group should be present.[4]

-

Melting Point: The melting point can be determined using a standard melting point apparatus and compared to the literature value.

Safety Precautions

-

All operations should be performed in a well-ventilated fume hood.

-

Acrylic acid is corrosive and has a pungent odor. Avoid inhalation and contact with skin and eyes.

-

Toluene is a flammable and volatile organic solvent. Ensure there are no ignition sources nearby.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Experimental workflow for the synthesis of high-purity this compound.

References

Application Notes and Protocols for Zinc Acrylate Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the homopolymerization of zinc acrylate via a free-radical initiated solution polymerization method. The protocol is designed to be a foundational method for producing poly(this compound), which can be further explored for various applications, including in drug delivery systems and advanced materials.

Introduction

This compound is a metal-containing monomer that, upon polymerization, forms poly(this compound), a polymer with unique thermal and chemical properties. The presence of zinc ions in the polymer backbone can influence its material characteristics, making it a subject of interest for various applications. This document outlines a standard laboratory procedure for the synthesis of poly(this compound) homopolymer.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer/temperature probe

-

Schlenk line or nitrogen inlet

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum oven

Polymerization Procedure: Free-Radical Solution Polymerization

This protocol details the synthesis of poly(this compound) using AIBN as a free-radical initiator in a DMF solvent.

Step-by-Step Protocol:

-

Reaction Setup: Assemble a clean and dry three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove any oxygen, which can inhibit free-radical polymerization. Maintain a gentle flow of nitrogen throughout the reaction.

-

Reagent Preparation:

-

In the reaction flask, dissolve a specific amount of this compound monomer in anhydrous dimethylformamide (DMF). A typical monomer concentration can range from 10-30% (w/v).

-

Prepare a separate solution of the initiator, AIBN, in a small amount of DMF. The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.

-

-

Initiation:

-

Heat the monomer solution in the reaction flask to the desired reaction temperature, typically between 60-80 °C, while stirring.

-

Once the temperature has stabilized, add the AIBN solution to the reaction flask.

-

-

Polymerization:

-

Maintain the reaction mixture at the set temperature under a nitrogen atmosphere with continuous stirring.

-

The polymerization time can vary from 4 to 24 hours, depending on the desired conversion and molecular weight. Monitor the viscosity of the solution; an increase in viscosity is an indicator of polymerization.

-

-

Termination and Precipitation:

-

After the desired reaction time, cool the flask to room temperature.

-

Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the poly(this compound) to precipitate out of the solution.

-

-

Purification:

-

Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

-

Wash the polymer multiple times with fresh methanol to remove any unreacted monomer, initiator residues, and solvent.

-

-

Drying:

-